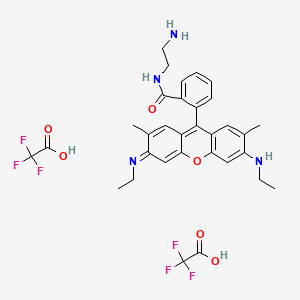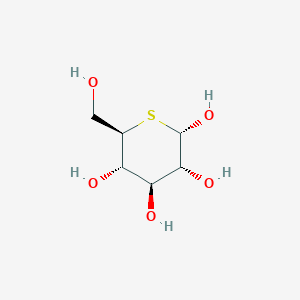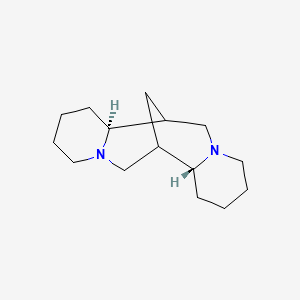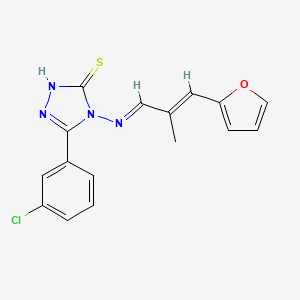
Sodium DL-3-hydroxybutyrate-13C4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium DL-3-hydroxybutyrate-13C4 is a labeled compound used in various scientific research applications. It is a sodium salt of DL-3-hydroxybutyric acid, where the carbon atoms are labeled with the isotope carbon-13. This compound is often used in metabolic studies, particularly in the study of ketone bodies and their role in energy metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium DL-3-hydroxybutyrate-13C4 involves the incorporation of carbon-13 into the 3-hydroxybutyric acid molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis process. The reaction conditions typically involve the use of a base, such as sodium hydroxide, to form the sodium salt of the labeled 3-hydroxybutyric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using labeled carbon-13 precursors. The process is optimized to ensure high yield and purity of the final product. The compound is then purified and packaged for use in research applications.
Análisis De Reacciones Químicas
Types of Reactions
Sodium DL-3-hydroxybutyrate-13C4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form acetoacetate.
Reduction: It can be reduced to form butyrate.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogen substitution.
Major Products
Oxidation: Acetoacetate
Reduction: Butyrate
Substitution: Various substituted derivatives depending on the reagent used
Aplicaciones Científicas De Investigación
Sodium DL-3-hydroxybutyrate-13C4 is widely used in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to track the fate of carbon atoms in biochemical pathways.
Biology: Studied for its role in energy metabolism and as a source of ketone bodies.
Medicine: Investigated for its potential therapeutic effects in conditions such as epilepsy and neurodegenerative diseases.
Industry: Used in the development of new drugs and in the study of metabolic disorders.
Mecanismo De Acción
The mechanism of action of Sodium DL-3-hydroxybutyrate-13C4 involves its conversion to ketone bodies, which serve as an alternative energy source during periods of low glucose availability. The compound is metabolized in the liver to produce acetoacetate and beta-hydroxybutyrate, which are then transported to peripheral tissues for energy production. The molecular targets and pathways involved include enzymes such as beta-hydroxybutyrate dehydrogenase and acetoacetate decarboxylase.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium D-3-hydroxybutyrate-13C4
- Sodium L-3-hydroxybutyrate-13C4
- Sodium DL-3-hydroxybutyrate-2,4-13C2
Uniqueness
Sodium DL-3-hydroxybutyrate-13C4 is unique due to its specific isotopic labeling, which allows for precise tracking of metabolic pathways. This makes it particularly valuable in research settings where understanding the fate of carbon atoms is crucial.
Propiedades
Fórmula molecular |
C4H7NaO3 |
|---|---|
Peso molecular |
130.057 g/mol |
Nombre IUPAC |
sodium;3-hydroxy(1,2,3,4-13C4)butanoate |
InChI |
InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/i1+1,2+1,3+1,4+1; |
Clave InChI |
NBPUSGBJDWCHKC-UJNKEPEOSA-M |
SMILES isomérico |
[13CH3][13CH]([13CH2][13C](=O)[O-])O.[Na+] |
SMILES canónico |
CC(CC(=O)[O-])O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-hexyl-2-hydroxy-4-oxo-N'-[(E)-pyridin-3-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12058014.png)



![2-[2,6-dihydroxy-4-(N-phenylanilino)phenyl]-4-(4-diphenylazaniumylidene-2,6-dihydroxycyclohexa-2,5-dien-1-ylidene)-3-oxocyclobuten-1-olate](/img/structure/B12058060.png)
![2,15,28,41,53,54,55,56-Octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3(56),4,6,8,10,12,14,16(55),17,19,21,23,25,27,29,31,33,35,37,39,42(53),43,45,47,49,51-heptacosaene](/img/structure/B12058064.png)








